molecular formula C11H15ClN2O B1439726 Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride CAS No. 1004529-41-2

Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride

Cat. No.: B1439726
CAS No.: 1004529-41-2
M. Wt: 226.7 g/mol
InChI Key: VHMXLGUEKBKKGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-yl-pyridin-3-yl-methanonehydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at room temperature and has a predicted boiling point of 372.7°C at 760 mmHg .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts and reagents.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane, iron complexes, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of piperidin-4-yl-pyridin-3-yl-methanonehydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, including hydroxyl oxidation, amination, and imine reduction, often catalyzed by metal complexes . These reactions enable the compound to exert its effects by modifying the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-4-yl-pyridin-3-yl-methanonehydrochloride include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which combines a piperidine ring with a pyridine moiety. This combination provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

piperidin-4-yl(pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;/h1-2,5,8-9,12H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMXLGUEKBKKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673817
Record name (Piperidin-4-yl)(pyridin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416852-57-8, 1004529-41-2
Record name Methanone, 4-piperidinyl-3-pyridinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=416852-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Piperidin-4-yl)(pyridin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride
Reactant of Route 3
Reactant of Route 3
Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride
Reactant of Route 4
Reactant of Route 4
Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride
Reactant of Route 5
Reactant of Route 5
Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride
Reactant of Route 6
Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride

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